2-Bromo-4-(1H-imidazol-5-yl)aniline is a chemical compound notable for its structural features, which include a bromine atom and an imidazole ring. This compound is classified under the category of substituted anilines and imidazoles, both of which are significant in various chemical and pharmaceutical applications. The compound's unique structure allows it to participate in diverse chemical reactions, making it valuable in research and development.
Source: The compound is referenced in various chemical databases, including PubChem and BenchChem, with its CAS number being 89250-37-3. Its molecular formula is , and it has a molecular weight of approximately 244.08 g/mol .
The synthesis of 2-Bromo-4-(1H-imidazol-5-yl)aniline can be achieved through several methods, primarily involving the bromination of 4-(1H-imidazol-5-yl)aniline.
The molecular structure of 2-Bromo-4-(1H-imidazol-5-yl)aniline consists of:
2-Bromo-4-(1H-imidazol-5-yl)aniline can participate in several chemical reactions:
The choice of reagents, solvents, and reaction conditions significantly influences the outcome of these reactions, affecting yield and selectivity.
The mechanism of action for 2-Bromo-4-(1H-imidazol-5-yl)aniline is primarily attributed to its ability to interact with biological targets:
Studies have indicated that compounds with similar structures exhibit antibacterial and antifungal properties, suggesting potential therapeutic applications for this compound as well.
Physical property data should be confirmed through experimental methods such as spectroscopy or chromatography for accuracy.
2-Bromo-4-(1H-imidazol-5-yl)aniline has several scientific uses:
Palladium-catalyzed cross-coupling provides the most direct route for constructing the biaryl-like linkage between imidazole and aniline moieties in 2-bromo-4-(1H-imidazol-5-yl)aniline. The electron-rich nature of unprotected imidazoles poses significant challenges, as conventional ligands fail to prevent catalyst deactivation. BrettPhos-type ligands—particularly tBuBrettPhos (L4)—enable efficient amination of bromoimidazoles with aniline derivatives under mild conditions (room temperature to 60°C) [2] [7]. This ligand’s sterically hindered biarylphosphine structure facilitates reductive elimination, achieving yields up to 87% for analogous imidazole-aniline couplings [2].
Critical parameters include:
Table 1: Ligand Impact on Pd-Catalyzed Imidazole-Aniline Coupling Efficiency
Ligand | Structure | Yield (%) | Reaction Temperature |
---|---|---|---|
tBuBrettPhos (L4) | Bulky biarylphosphine | 85–87 | 25–60°C |
AdBrettPhos (L3) | Adamantyl-substituted | 77 | 60°C |
XPhos | Monodentate biaryl | 13 | 60°C |
Regioselective bromination at the aniline ortho-position demands precise control to avoid polybromination. Potassium bromate/potassium bromide (KBrO₃/KBr) in tartaric acid achieves selective monobromination of 4-(1H-imidazol-5-yl)aniline precursors [1] [5]. Tartaric acid moderates bromine generation, minimizing tribromide formation while tolerating the imidazole’s basic nitrogen. Key optimizations include:
Table 2: Bromination Parameters for Aniline-Imidazole Substrates
Condition | Bromine Source | Acid | Ortho Selectivity (%) | Tribromination Byproduct (%) |
---|---|---|---|---|
Optimized | KBrO₃/KBr | Tartaric acid | 90 | <5 |
Non-optimized | Br₂ | AcOH | 75 | 15–20 |
Aqueous system | NaBrO₃/NaBr | H₂SO₄ | 65 | 25 |
The nitro group in 2-bromo-4-nitroimidazole intermediates requires chemoselective reduction to aniline without disturbing the bromo substituent or imidazole ring. Two methods dominate:
Notably, zinc or iron reduction causes debromination (>30% loss), making them unsuitable [1].
Solvent polarity and catalyst loading critically influence yield and purity across synthesis steps:
Table 3: Solvent and Catalyst Optimization by Reaction Stage
Step | Optimal Solvent | Catalyst/Reagent | Key Variables | Yield Range (%) |
---|---|---|---|---|
Bromination | EtOH/H₂O (4:1) | KBrO₃/KBr | pH 3–4, 0–5°C | 75–85 |
Cross-coupling | Anhydrous THF | Pd/L4 (1–2 mol%) | LHMDS (2.2 equiv), 12–24 h | 80–87 |
Nitro reduction | EtOH | Pd/C (5 wt%) | 40 psi H₂, 1% AcOH | 90–98 |
Final product purity depends on judicious purification method selection:
Recrystallization is preferred for the final compound due to scalability and avoidance of silica-derived contaminants.
CAS No.: 115268-43-4
CAS No.: 11006-66-9
CAS No.: 155-57-7
CAS No.:
CAS No.: 2409072-20-2
CAS No.: 33381-42-9